2-Phenyl-4-pentyn-2-ol

Description

BenchChem offers high-quality 2-Phenyl-4-pentyn-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-4-pentyn-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

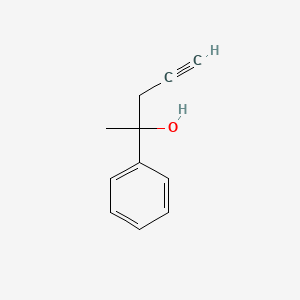

Structure

3D Structure

Properties

Molecular Formula |

C11H12O |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

2-phenylpent-4-yn-2-ol |

InChI |

InChI=1S/C11H12O/c1-3-9-11(2,12)10-7-5-4-6-8-10/h1,4-8,12H,9H2,2H3 |

InChI Key |

PLUHTHABGAEVIL-UHFFFAOYSA-N |

SMILES |

CC(CC#C)(C1=CC=CC=C1)O |

Canonical SMILES |

CC(CC#C)(C1=CC=CC=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

2-Phenyl-4-pentyn-2-ol chemical properties and CAS 6712-35-2

A Versatile Homopropargylic Scaffold for Medicinal Chemistry and Materials Science [1][]

Executive Summary

2-Phenyl-4-pentyn-2-ol (CAS 6712-35-2) is a tertiary homopropargylic alcohol serving as a critical intermediate in the synthesis of heterocyclic pharmaceuticals—specifically antifungal azoles—and functionalized polymers.[1][] Its structure features a quaternary carbon bearing a phenyl group, a methyl group, a hydroxyl moiety, and a terminal alkyne. This unique architecture offers dual reactivity: the terminal alkyne serves as a "click" handle for cycloadditions or cross-couplings, while the tertiary alcohol provides opportunities for dehydration or directed chelation.

This guide details the physicochemical profile, validated synthesis protocols, and reactivity landscapes of 2-Phenyl-4-pentyn-2-ol, designed for researchers in drug discovery and organic synthesis.

Chemical Identity & Physicochemical Profile

| Property | Data |

| CAS Registry Number | 6712-35-2 |

| IUPAC Name | 2-Phenylpent-4-yn-2-ol |

| Synonyms | |

| Molecular Formula | C |

| Molecular Weight | 160.21 g/mol |

| SMILES | CC(O)(CC#C)C1=CC=CC=C1 |

| Physical State | Viscous liquid (Colorless to pale yellow) |

| Boiling Point | 85 °C @ 1.0 Torr (Experimental) [1] |

| Density | ~1.02 g/cm³ (Predicted) |

| Solubility | Soluble in EtOH, THF, DCM, EtOAc; Poorly soluble in water |

| pKa | ~13.5 (Tertiary alcohol) |

Synthetic Architecture: The Barbier Protocol

While Grignard reagents (e.g., propargylmagnesium bromide) can be used to synthesize this compound, they often suffer from regioselectivity issues, yielding a mixture of the desired homopropargylic alcohol and the allenyl isomer due to propargylic rearrangement.

The Barbier reaction , utilizing metallic zinc, is the preferred industrial and laboratory method. It allows for the in situ generation of the organozinc species, which reacts with acetophenone with high regioselectivity for the homopropargylic alcohol product.

Experimental Protocol (Self-Validating)

Objective: Synthesis of 2-Phenyl-4-pentyn-2-ol via Zinc-mediated propargylation.

Reagents:

-

Acetophenone (1.0 equiv)[]

-

Propargyl bromide (1.2 equiv, 80% wt in toluene)

-

Activated Zinc dust (1.5 equiv)

-

Saturated aq. NH

Cl (Quench) -

Solvent: THF (Anhydrous)

Step-by-Step Methodology:

-

Activation: In a flame-dried 3-neck flask under N

, suspend Zinc dust (1.5 equiv) in anhydrous THF. Activate the zinc by adding 1-2 drops of 1,2-dibromoethane and heating gently until ethylene evolution is observed. -

Initiation: Cool the mixture to 0°C. Add a solution of Acetophenone (1.0 equiv) and Propargyl bromide (1.2 equiv) in THF dropwise over 30 minutes. Note: The reaction is exothermic; control addition rate to maintain internal temperature <10°C.

-

Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The disappearance of acetophenone indicates completion.

-

Quenching: Cool to 0°C and carefully quench with saturated aqueous NH

Cl. This dissolves zinc salts and protonates the alkoxide. -

Workup: Extract with Et

O (3x). Wash combined organics with brine, dry over MgSO -

Purification: Purify the crude oil via vacuum distillation (bp 85°C @ 1 Torr) or flash column chromatography (SiO

, 5% EtOAc in Hexanes) to yield the pure alcohol.

Mechanistic Pathway

The reaction proceeds via a cyclic transition state where the organozinc species attacks the ketone carbonyl.

Figure 1: Barbier synthesis pathway for 2-Phenyl-4-pentyn-2-ol, highlighting the in situ organozinc formation.

Functionalization & Reactivity Profile

The value of 2-Phenyl-4-pentyn-2-ol lies in its orthogonal reactivity. The terminal alkyne is a "soft" nucleophile/electrophile, while the tertiary alcohol is a "hard" nucleophile.

A. Click Chemistry (CuAAC)

The terminal alkyne undergoes Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles. This is the primary route for synthesizing antifungal agents where the triazole ring binds to the heme iron of fungal CYP51.

B. Sonogashira Coupling

Palladium-catalyzed cross-coupling with aryl halides allows for the extension of the carbon skeleton, creating complex conjugated systems used in materials science (e.g., molecular wires or liquid crystals).

C. Rupe Rearrangement

Under acidic conditions, tertiary acetylenic alcohols can undergo the Rupe rearrangement to form

Figure 2: Divergent reactivity map. The alkyne handle enables 'Click' and coupling chemistry, while the alcohol allows esterification or rearrangement.

Applications in Drug Discovery

Antifungal Pharmacophore Construction

The structural motif of a tertiary alcohol adjacent to a phenyl ring and a triazole (derived from the alkyne) is ubiquitous in azole antifungals (e.g., Voriconazole analogs).

-

Mechanism: The tertiary alcohol mimics the transition state of the sterol 14

-demethylase reaction, while the triazole coordinates with the heme iron, inhibiting ergosterol synthesis [2].

Fragment-Based Drug Discovery (FBDD)

2-Phenyl-4-pentyn-2-ol serves as a high-value fragment:

-

MW < 200: Ideal for fragment screening.

-

Vectors: The phenyl ring provides hydrophobic interactions, the alcohol provides H-bond donor/acceptor capability, and the alkyne allows for rapid library expansion via click chemistry.

Safety & Handling

-

Hazards:

-

H226: Flammable liquid and vapor.[3]

-

H315/H319: Causes skin and serious eye irritation.

-

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Alkyne protons are weakly acidic; avoid contact with strong bases unless intended for deprotonation.

-

Incompatibility: Strong oxidizing agents, heavy metals (Cu, Ag) which may form explosive acetylides if not ligated properly.

References

-

Kyoto University. (n.d.). Studies on Sequential Carbon-Carbon Bond Formation Reaction. Retrieved from

-

Smolecule. (n.d.). 2-(4-Fluorophenyl)-4-pentyn-2-ol: Sonogashira Coupling Optimization Strategies. Retrieved from

-

LookChem.[1] (n.d.). 2-Phenyl-4-pentyn-2-ol Structure and Properties. Retrieved from

-

National Institutes of Health (NIH). (n.d.). PubChem Compound Summary: 2-Phenyl-4-pentyn-2-ol. Retrieved from [4]

Sources

Synthesis of 2-phenylpent-4-yn-2-ol from acetophenone and propargyl bromide

An In-depth Technical Guide to the Synthesis of 2-phenylpent-4-yn-2-ol from Acetophenone and Propargyl Bromide

Abstract

This guide provides a comprehensive, technically detailed framework for the synthesis of the tertiary alcohol, 2-phenylpent-4-yn-2-ol. The synthesis is achieved via a Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. The protocol outlines the in situ preparation of propargylmagnesium bromide and its subsequent nucleophilic addition to acetophenone. This document is intended for researchers and professionals in chemical and pharmaceutical development, offering in-depth mechanistic insights, a validated experimental protocol, characterization data, and critical safety considerations.

Introduction and Strategic Overview

The target molecule, 2-phenylpent-4-yn-2-ol, is a tertiary propargylic alcohol. This structural motif is of significant interest in medicinal chemistry and materials science, often serving as a versatile precursor for more complex molecular architectures through transformations of the hydroxyl and alkyne functionalities.

The chosen synthetic route employs the Grignard reaction, a robust and highly effective method for creating carbon-carbon bonds.[1] This strategy involves two primary stages:

-

Formation of the Grignard Reagent: Propargyl bromide is reacted with magnesium metal in an anhydrous ether solvent to form the organomagnesium halide, propargylmagnesium bromide. This reagent is a potent nucleophile.[2]

-

Nucleophilic Addition: The generated Grignard reagent attacks the electrophilic carbonyl carbon of acetophenone.

-

Aqueous Workup: The resulting magnesium alkoxide intermediate is protonated during an acidic or buffered aqueous workup to yield the final tertiary alcohol product.[3][4]

This approach is favored for its efficiency and the ready availability of the starting materials. However, success is critically dependent on maintaining anhydrous conditions, as Grignard reagents are highly basic and react readily with protic solvents like water.[1]

The Underlying Chemistry: A Mechanistic Dissection

The synthesis proceeds via a classic nucleophilic addition mechanism.[5] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

Formation of Propargylmagnesium Bromide

The reaction is initiated on the surface of the magnesium metal. Propargyl bromide undergoes an oxidative insertion of magnesium into the carbon-bromine bond. This process inverts the polarity of the propargylic carbon, transforming it from an electrophilic center into a highly nucleophilic, carbanionic species.

-

Key Insight: The propargyl Grignard reagent exists in equilibrium with its allenic isomer, allenylmagnesium bromide. For additions to sterically unhindered ketones like acetophenone, the reaction typically proceeds through the more stable propargyl form to deliver the terminal alkyne product.

Nucleophilic Attack and Product Formation

The core bond-forming step involves the attack of the nucleophilic carbon of propargylmagnesium bromide on the electrophilic carbonyl carbon of acetophenone. The electron pair from the carbonyl π-bond moves to the oxygen atom, forming a magnesium alkoxide intermediate, specifically a tetra-coordinate halomagnesium alkoxide. The subsequent addition of a proton source, such as dilute acid or saturated ammonium chloride solution, protonates the alkoxide to furnish the final product, 2-phenylpent-4-yn-2-ol.[6]

Validated Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints and expected observations. Strict adherence to anhydrous techniques is paramount for success.

Reagents and Equipment

| Reagent/Material | Grade | Supplier (Example) | Notes |

| Magnesium Turnings | Grignard Grade | Sigma-Aldrich | Must be dry. |

| Propargyl Bromide | 80% in Toluene | Sigma-Aldrich | Highly toxic and lachrymatory. Handle in a fume hood.[7] |

| Acetophenone | ≥99% | Acros Organics | Should be freshly distilled or passed through alumina if old. |

| Diethyl Ether (anhydrous) | Anhydrous, <50 ppm H₂O | Fisher Scientific | Essential for reaction success. Use a freshly opened bottle or dry over sodium/benzophenone. |

| Iodine | Crystal | J.T. Baker | Used as an initiator. |

| Saturated NH₄Cl solution | ACS Grade | - | For quenching the reaction. |

| Anhydrous MgSO₄ | ACS Grade | - | For drying the organic phase. |

| Equipment | |||

| Three-neck round-bottom flask | All glassware must be oven or flame-dried immediately before use. | ||

| Reflux condenser | |||

| Dropping funnel | |||

| Magnetic stirrer and stir bar | |||

| Nitrogen or Argon gas inlet | To maintain an inert atmosphere. | ||

| Ice bath | For temperature control. |

Step-by-Step Synthesis

Part A: Preparation of Propargylmagnesium Bromide

-

Setup: Assemble a flame-dried 250 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (or N₂/Ar inlet), and a dropping funnel. Ensure all joints are well-sealed.

-

Initiation: Place magnesium turnings (1.5 g, 62 mmol) in the flask. Add a single small crystal of iodine. A purple vapor will form upon gentle warming, which helps to activate the magnesium surface.[8]

-

Solvent Addition: Add 20 mL of anhydrous diethyl ether to the flask.

-

Grignard Formation: Prepare a solution of propargyl bromide (5.0 mL of 80% solution in toluene, ~44 mmol) in 30 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Reaction Start: Add ~5 mL of the propargyl bromide solution to the magnesium slurry. The reaction is initiated when the brown iodine color fades and the solution becomes cloudy with gentle bubbling or refluxing of the ether.[2][9] If the reaction does not start, gently warm the flask with a heat gun.

-

Controlled Addition: Once initiated, add the remaining propargyl bromide solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the boiling. If the reaction becomes too vigorous, cool the flask with an ice bath.[9]

-

Completion: After the addition is complete, allow the dark gray mixture to stir at room temperature for an additional 30-45 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Acetophenone and Workup

-

Ketone Addition: Cool the Grignard reagent solution to 0 °C using an ice bath. Prepare a solution of acetophenone (4.8 g, 40 mmol) in 25 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Slow Addition: Add the acetophenone solution dropwise to the stirred, cooled Grignard reagent over 30 minutes. A thick, white precipitate will form. Controlling the addition rate is crucial to manage the exothermic reaction.[8]

-

Reaction Time: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 1 hour.

-

Quenching: Cool the reaction flask back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution (~50 mL) dropwise to quench the reaction and dissolve the magnesium salts.[10] An alternative is to pour the reaction mixture onto a slurry of crushed ice and ammonium chloride.[10]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

-

Washing & Drying: Combine all organic layers and wash them with saturated sodium chloride solution (brine). Dry the organic phase over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent (ether and toluene) using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure 2-phenylpent-4-yn-2-ol.

Data Summary and Characterization

Quantitative Reaction Data

| Parameter | Value | Moles (mmol) | Molar Ratio |

| Acetophenone | 4.8 g | 40 | 1.0 (Limiting Reagent) |

| Propargyl Bromide (80%) | 5.0 mL (~5.2 g) | ~44 | ~1.1 |

| Magnesium | 1.5 g | 62 | ~1.55 |

| Expected Yield | |||

| Theoretical Yield | 6.49 g | 40 | - |

| Typical Practical Yield | 4.5 - 5.5 g | 70-85% |

Product Characterization

Confirmation of the structure of 2-phenylpent-4-yn-2-ol is achieved through standard spectroscopic methods.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~7.2-7.5 ppm (m, 5H): Aromatic protons of the phenyl group.

-

δ ~3.0 ppm (s, 1H): Broad singlet for the hydroxyl (-OH) proton.

-

δ ~2.8 ppm (d, 2H): Methylene protons (-CH₂-) adjacent to the alkyne.

-

δ ~2.1 ppm (t, 1H): Terminal alkyne proton (-C≡CH).

-

δ ~1.7 ppm (s, 3H): Methyl protons (-CH₃).

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~145 ppm: Quaternary aromatic carbon attached to the alcohol carbon.

-

δ ~125-128 ppm: Aromatic CH carbons.

-

δ ~82 ppm: Internal alkyne carbon (-C≡CH).

-

δ ~75 ppm: Tertiary alcohol carbon (C-OH).

-

δ ~72 ppm: Terminal alkyne carbon (-C≡CH).

-

δ ~35 ppm: Methylene carbon (-CH₂-).

-

δ ~30 ppm: Methyl carbon (-CH₃).

-

-

IR Spectroscopy (thin film, cm⁻¹):

-

~3400 cm⁻¹ (broad): O-H stretch from the alcohol.

-

~3300 cm⁻¹ (sharp): Terminal alkyne C-H stretch.

-

~3000-3100 cm⁻¹: Aromatic C-H stretches.

-

~2120 cm⁻¹ (weak): Alkyne C≡C stretch.

-

~1600, 1490 cm⁻¹: Aromatic C=C stretches.

-

-

Mass Spectrometry (EI):

-

Expected molecular ion (M⁺) at m/z = 160. The fragmentation pattern would likely show a loss of a methyl group (m/z = 145) and a loss of the propargyl group.

-

Critical Safety and Handling Protocols

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

-

Propargyl Bromide: This substance is highly toxic, a lachrymator (tear-inducing), and flammable.[7][11] It must be handled exclusively in a well-ventilated chemical fume hood.[7] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Avoid inhalation and skin contact.[12]

-

Diethyl Ether: Ether is extremely flammable and volatile. Ensure there are no open flames or spark sources in the laboratory.[9] The reaction should be conducted in a fume hood to prevent vapor accumulation.

-

Grignard Reagents: The formation of the Grignard reagent is highly exothermic and can become uncontrollable if the addition of the alkyl halide is too rapid.[2] An ice bath must be readily available for immediate cooling.[9] Grignard reagents react violently with water; ensure all glassware is scrupulously dry and the reaction is protected from atmospheric moisture.

-

Quenching: The workup step where the reaction is quenched is also exothermic. The quenching agent should be added slowly to a cooled reaction mixture to prevent splashing and uncontrolled boiling.

Conclusion

The Grignard synthesis of 2-phenylpent-4-yn-2-ol from acetophenone and propargyl bromide is a reliable and instructive example of tertiary alcohol formation. By understanding the underlying mechanism, carefully controlling reaction parameters—particularly temperature and moisture—and adhering to stringent safety protocols, researchers can achieve high yields of the desired product. The methodologies and characterization data presented in this guide provide a solid foundation for the successful execution of this valuable synthetic transformation.

References

-

Quora. (2022, October 2). What is the product formed when acetophenone reacts with CH3MgBr in the presence of an acid? Retrieved from Quora. [Link]

-

Organic Chemistry Portal. Grignard Reaction. Retrieved from Organic Chemistry Portal. [Link]

- Jasperse, J. Grignard Reaction.

- ChemSpider. In situ propargyl Grignard addition to vinylic ketone.

- University of Evansville. The Grignard Reaction.

-

ResearchGate. EXPERIMENT SEVEN: THE GRIGNARD REACTION: PREPARATION OF 2-METHYL-2-HEXANOL. Retrieved from ResearchGate. [Link]

- University of Hawaii. Grignard Reaction.

-

ResearchGate. Synthesis of compounds 2–5. Retrieved from ResearchGate. [Link]

-

PubMed Central. Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones. Retrieved from PubMed Central. [Link]

-

StudyRaid. Understand Grignard-Based Routes to Acetophenone. Retrieved from StudyRaid. [Link]

-

Organic Syntheses. p-BROMOPHENACYL BROMIDE. Retrieved from Organic Syntheses. [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from Master Organic Chemistry. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. Retrieved from Organic Syntheses. [Link]

-

PubChem. 2-Phenyl-4-penten-2-ol | C11H14O | CID 143761. Retrieved from PubChem. [Link]

- Google Patents. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.

-

NIST WebBook. 2-Phenyl-4-penten-2-ol. Retrieved from NIST WebBook. [Link]

- University of Georgia Office of Research. Propargylbromide-106-96-7.doc.

-

PubChem. 2-Phenylpent-4-en-1-ol | C11H14O | CID 578394. Retrieved from PubChem. [Link]

-

Organic Syntheses. gallacetophenone. Retrieved from Organic Syntheses. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. d.web.umkc.edu [d.web.umkc.edu]

- 3. quora.com [quora.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. community.wvu.edu [community.wvu.edu]

- 7. orgsyn.org [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. fishersci.com [fishersci.com]

- 12. research.uga.edu [research.uga.edu]

Technical Guide: Solubility Profile and Solvent Selection for 2-Phenyl-4-pentyn-2-ol

[1][2]

Executive Summary

2-Phenyl-4-pentyn-2-ol is a tertiary acetylenic alcohol characterized by a lipophilic phenyl ring and a reactive terminal alkyne.[1][2] Its solubility behavior is governed by a competition between the hydrophilic tertiary hydroxyl group and the hydrophobic phenyl-alkynyl scaffold.[1][2] While highly soluble in polar aprotic and protic organic solvents, it exhibits low aqueous solubility , necessitating the use of co-solvents or specific formulation strategies for biological applications.[1][2] This guide provides a predictive solubility landscape, thermodynamic rationale, and validated protocols for solubility determination.[1][2]

Physicochemical Identity & Structural Analysis[1][2]

To understand the solubility, we must first analyze the molecular "personality" of the compound.[1][2]

| Property | Value / Description | Impact on Solubility |

| Molecular Structure | Tertiary Alcohol + Phenyl Group + Terminal Alkyne | Amphiphilic but Lipophilic-Dominant. The phenyl ring provides significant hydrophobicity.[1][2] |

| Molecular Weight | ~160.21 g/mol | Small molecule; kinetics of dissolution are generally fast.[2] |

| LogP (Predicted) | 1.9 – 2.5 | Moderate Lipophilicity. Indicates preference for organic phases (octanol) over water.[2] |

| H-Bond Donors | 1 (Tertiary -OH) | Capable of H-bonding, but sterically hindered by the phenyl and methyl groups.[1][2] |

| H-Bond Acceptors | 1 (-OH) | Weak interaction with water; strong interaction with alcohols/DMSO.[1][2] |

| pKa | ~14 (Alcohol), ~25 (Alkyne) | Non-ionizable at physiological pH (7.4).[2] Remains neutral, limiting aqueous solubility enhancement via pH adjustment.[1][2] |

Solubility Landscape: Organic Solvents vs. Water[3]

The following classification is derived from the "Like Dissolves Like" principle, validated by the compound’s calculated LogP and functional group analysis.

Thermodynamic Solubility Profile

The dissolution of 2-Phenyl-4-pentyn-2-ol involves breaking the solute-solute interactions (likely van der Waals and weak H-bonds) and forming solute-solvent interactions.[1][2]

-

Water (Poor): The hydrophobic effect dominates.[2] The energy required to disrupt the hydrogen-bonded water network to accommodate the bulky phenyl group is not compensated by the hydration of the single tertiary hydroxyl group.[1][2]

-

Alcohols (Excellent): Methanol and ethanol match the polarity and H-bonding capability of the solute.[2] The alkyl chains of the solvent interact favorably with the phenyl ring.[2]

-

Aprotic Polar Solvents (Excellent): DMSO and DMF are "universal" solvents for this class, interacting strongly via dipole-dipole forces without the penalty of disrupting a tight water lattice.[1]

Predicted Solubility Data Table

| Solvent Class | Specific Solvent | Predicted Solubility | Primary Interaction Mechanism | Application Note |

| Aqueous | Water (pH 7.[1][2]4) | Low (< 1-5 mg/mL) | Dipole-induced dipole (weak) | Requires co-solvent (e.g., <0.5% DMSO) for bio-assays.[1][2] |

| Alcohol | Ethanol / Methanol | High (> 100 mg/mL) | H-Bonding + Hydrophobic | Ideal for stock solutions and crystallization.[1][2] |

| Polar Aprotic | DMSO / DMF | Very High (> 200 mg/mL) | Dipole-Dipole | Preferred for biological stock solutions.[1][2] |

| Ether | THF / Diethyl Ether | High | Van der Waals + H-bond acceptance | Standard solvent for Grignard/Lithiation reactions.[1][2] |

| Chlorinated | Dichloromethane | High | Dispersion Forces | Excellent for extraction/work-up.[1][2] |

| Hydrocarbon | Hexane / Heptane | Moderate | Dispersion Forces | Useful as an anti-solvent for recrystallization.[2] |

Mechanistic Visualization

The following diagram illustrates the solvation logic and the decision matrix for solvent selection.

Caption: Solvation decision matrix based on intermolecular force compatibility.[1][2]

Experimental Protocol: Validated Solubility Determination

Since exact literature values can vary by batch purity, the following Self-Validating Protocol (SVP) is recommended to determine the precise solubility limit in your specific medium.

Method: Shake-Flask Saturation with HPLC/UV Quantitation[1][2]

Objective: Determine thermodynamic solubility equilibrium.

Materials:

-

Test Compound: 2-Phenyl-4-pentyn-2-ol (>95% purity).[1][2][3]

-

Solvents: Water (HPLC grade), Ethanol, DMSO.[1]

-

Equipment: Orbital shaker, Centrifuge, HPLC or UV-Vis Spectrophotometer.[1][2]

Workflow:

-

Supersaturation: Add excess solid compound (~10 mg) to 1 mL of solvent in a glass vial.

-

Equilibration: Agitate (shake) at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter.

-

Critical: Use PTFE (hydrophobic) filters to prevent drug adsorption, which is common with lipophilic compounds.[2]

-

-

Quantitation:

Caption: Step-by-step experimental workflow for thermodynamic solubility determination.

Implications for Drug Development & Synthesis[1]

Formulation Strategy

For biological assays (e.g., cell culture), the low water solubility requires a "stock and dilute" approach:

-

Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10–50 mM.[2]

-

Dosing: Dilute the stock into the aqueous media.

Synthetic Solvent Choice[1]

-

Grignard Reactions: Use Anhydrous THF or Diethyl Ether .[2] The compound is stable, but the terminal alkyne proton is acidic (pKa ~25).[2] Strong bases (e.g., n-BuLi) will deprotonate the alkyne and the alcohol.[1][2]

-

Click Chemistry (CuAAC): Use a t-Butanol / Water (1:1) mixture.[2] The organic co-solvent ensures the reactant remains in solution while water facilitates the copper catalyst activity.[2]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 143761, 2-Phenyl-4-penten-2-ol (Analogous Structure Analysis). Retrieved from [Link][2]

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods.[2] (Foundational text for LogP/Solubility relationships).

Sources

- 1. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]

- 2. 2-Phenyl-4-penten-2-ol | C11H14O | CID 143761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 2-Phenylpent-4-en-1-ol | C11H14O | CID 578394 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Phenyl-4-pentyn-2-ol: Physicochemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-4-pentyn-2-ol is a tertiary propargyl alcohol characterized by the presence of a phenyl group, a hydroxyl group, and a terminal alkyne moiety attached to a central carbon atom. This unique combination of functional groups makes it a valuable building block in organic synthesis, offering multiple reaction sites for molecular elaboration. The phenyl ring provides a scaffold for aromatic substitutions, the hydroxyl group can be derivatized or eliminated, and the terminal alkyne is amenable to a wide range of transformations, including click chemistry, coupling reactions, and nucleophilic additions. This guide provides a comprehensive overview of the key physicochemical properties of 2-phenyl-4-pentyn-2-ol, a detailed synthetic protocol with mechanistic insights, and a discussion of its potential applications in research and development.

Physicochemical Properties of 2-Phenyl-4-pentyn-2-ol

The accurate characterization of a molecule's physical and chemical properties is fundamental to its application in synthetic chemistry and materials science. The following table summarizes the key physicochemical data for 2-phenyl-4-pentyn-2-ol.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O | - |

| Molecular Weight | 160.21 g/mol | [1] |

| Boiling Point | Estimated >100 °C at 17 mmHg | Based on analog data |

| Appearance | Expected to be a liquid at room temperature | - |

| Solubility | Expected to be soluble in common organic solvents | - |

Synthesis and Mechanistic Insights: A Grignard Approach

The synthesis of tertiary alcohols is a cornerstone of organic chemistry, with the Grignard reaction being a particularly robust and versatile method.[6][7][8][9][10] The preparation of 2-phenyl-4-pentyn-2-ol can be efficiently achieved through the nucleophilic addition of a propargyl Grignard reagent to acetophenone.

Experimental Protocol: Synthesis of 2-Phenyl-4-pentyn-2-ol

Materials:

-

Magnesium turnings

-

Propargyl bromide (or chloride)

-

Anhydrous diethyl ether (or THF)

-

Iodine crystal (as an initiator)

-

Acetophenone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of propargyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle warming and is characterized by the disappearance of the iodine color and the formation of a cloudy solution.

-

Maintain a gentle reflux by controlling the rate of addition of the propargyl bromide solution.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetophenone:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of acetophenone in anhydrous diethyl ether dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 2-phenyl-4-pentyn-2-ol by vacuum distillation or column chromatography.

-

Mechanistic Rationale

The synthesis proceeds via a nucleophilic addition mechanism. The propargyl Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of acetophenone. This leads to the formation of a magnesium alkoxide intermediate. The subsequent work-up with a mild acid, such as ammonium chloride, protonates the alkoxide to yield the final tertiary alcohol product. The choice of anhydrous conditions is critical as Grignard reagents are highly basic and will react with any protic solvents, such as water or alcohols.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-phenyl-4-pentyn-2-ol via Grignard reaction.

Potential Applications in Research and Drug Development

Tertiary propargyl alcohols are versatile intermediates in organic synthesis with growing importance in medicinal chemistry and materials science.[1][11][12][13]

-

Drug Discovery: The propargyl group is a key functional handle for the introduction of molecular complexity. It can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to form triazoles, which are important pharmacophores in many drug candidates.[14] Furthermore, propargyl alcohols can serve as precursors for the synthesis of various heterocyclic compounds with potential biological activity.

-

Materials Science: The terminal alkyne functionality allows for the incorporation of 2-phenyl-4-pentyn-2-ol into polymers. The rigidity of the alkyne unit can impart desirable thermal and mechanical properties to the resulting materials.

-

Synthetic Intermediates: The hydroxyl group can be readily transformed into other functional groups, and the alkyne can undergo a variety of addition and coupling reactions, making this molecule a valuable starting material for the synthesis of more complex target molecules.

References

-

2-PHENYL-4-PENTEN-2-OL - LookChem. [Link]

-

Propargyl Alcohol vs. Alkyne Alcohols: Properties & Applications - Rawsource. [Link]

-

Propargyl alcohol uses - Synthesis, and Safety - Rawsource. [Link]

-

Grignard Synthesis of Various Tertiary Alcohols | Journal of Chemical Education. [Link]

-

What Is Propargyl Alcohol? - Sinobio Chemistry. [Link]

-

Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. [Link]

-

Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. [Link]

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - NIH. [Link]

-

Using the Grignard Reaction to Make Tertiary alcohols - YouTube. [Link]

-

17.5: Alcohols from Carbonyl Compounds - Grignard Reagents - Chemistry LibreTexts. [Link]

-

Synthesis of Alcohols Using the Grignard Reaction - Organic Chemistry Tutor. [Link]

Sources

- 1. What Is Propargyl Alcohol? - Sinobio Chemistry [sinobiochemistry.com]

- 2. lookchem.com [lookchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. 1,1-Diphenyl-2-propyn-1-ol manufacturers and suppliers in india [chemicalbook.com]

- 5. 1,1-DIPHENYL-2-PROPYN-1-OL | 3923-52-2 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. rawsource.com [rawsource.com]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rawsource.com [rawsource.com]

Homopropargylic Alcohol Building Blocks for Heterocyclic Synthesis

Technical Guide & Whitepaper

Executive Summary

Homopropargylic alcohols (but-3-yn-1-ol derivatives) represent a privileged structural motif in organic synthesis, serving as bifunctional linchpins for the construction of complex oxygen and nitrogen heterocycles. Distinguished by a hydroxyl group and an alkyne moiety separated by two carbon atoms, these building blocks offer unique reactivity profiles that bridge nucleophilic addition and electrophilic activation. This guide details the strategic application of homopropargylic alcohols in drug discovery, focusing on gold-catalyzed cycloisomerizations and Prins-type cyclizations, supported by mechanistic insights and validated experimental protocols.

Structural Significance and Reactivity Profile

The homopropargylic alcohol scaffold (

Reactivity Map

The molecule possesses two distinct reactive centers:

-

Hydroxyl Group (Nucleophile): Acts as an internal nucleophile in cyclization reactions or an anchor for tethering electrophiles (e.g., aldehydes in Prins reactions).

-

Alkyne Moiety (Electrophile/Nucleophile): Can be activated by

-Lewis acids (Au, Pt) for nucleophilic attack or participate in coupling reactions (Sonogashira).

Figure 1: Divergent reactivity pathways of homopropargylic alcohols leading to distinct heterocyclic scaffolds.

Synthesis of Homopropargylic Alcohols

Access to high-quality building blocks is the first step in any campaign. Two primary methods dominate the field due to their reliability and functional group tolerance.

Barbier-Type Propargylation

The zinc-mediated addition of propargyl bromide to carbonyls is a robust method. While historically prone to yielding mixtures of homopropargylic and allenic alcohols, modern protocols utilizing specific metal additives (e.g., In, Bi, or sonochemical activation) favor the homopropargylic isomer.

Enantioselective Aldehyde Propargylation

For chiral building blocks, the use of allenylboronates catalyzed by chiral Brønsted acids or copper complexes provides high enantioselectivity.[1] This approach is critical for drug development where defined stereocenters are required prior to cyclization.

Core Transformation: Gold-Catalyzed Cycloisomerization

Gold catalysis has revolutionized the use of homopropargylic alcohols, enabling mild access to dihydrofurans and dihydropyrans.

Mechanism and Regioselectivity

The reaction proceeds via the coordination of cationic Au(I) to the alkyne, inducing nucleophilic attack by the pendant hydroxyl group.

-

5-exo-dig cyclization: Typically kinetically favored, yielding tetrahydrofuran derivatives.

-

6-endo-dig cyclization: Often observed with specific substitution patterns or catalyst ligands, leading to dihydropyrans.

Critical Insight: The use of bifunctional ligands (e.g., biphenyl-2-ylphosphine with remote basic groups) can facilitate proton transfer steps, accelerating the reaction and controlling selectivity (see Reference 1).

Figure 2: Catalytic cycle for the gold(I)-mediated cycloisomerization of homopropargylic alcohols.

Core Transformation: Prins-Type Cyclization

The Prins reaction utilizing homopropargylic alcohols is a powerful method to construct 4-halo-dihydropyrans.[2][3][4] This multicomponent coupling involves an aldehyde and a homopropargylic alcohol mediated by a Lewis acid (FeX₃) or Iodine.

Mechanistic Advantage

Unlike standard Prins reactions that often suffer from side reactions, the alkyne moiety provides a specific termination step. The reaction proceeds through:

-

Formation of a hemiacetal/oxocarbenium ion.[5]

-

Attack of the alkyne on the oxocarbenium ion (Prins cyclization).

-

Capture of the resulting vinyl cation by a halide (from the Lewis acid).

Key Protocol: The use of anhydrous Iron(III) halides (FeCl₃, FeBr₃) acts as both the Lewis acid and the halide source, making this a highly atom-economical transformation (see Reference 2).

Experimental Protocols

Protocol A: Iron(III)-Catalyzed Prins Cyclization

Target: Synthesis of 2-substituted-4-chloro-5,6-dihydro-2H-pyrans.[2][3] Source Validation: Based on methodologies developed by Martin and Padrón (Reference 2).

Reagents:

-

Homopropargylic alcohol (1.0 equiv)

-

Aldehyde (1.1 equiv)

-

Iron(III) Chloride (FeCl₃) (anhydrous, 1.0 equiv)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Add anhydrous DCM (0.1 M concentration relative to alcohol).

-

Addition: Add the homopropargylic alcohol and the aldehyde to the solvent.

-

Catalyst: Cool the mixture to 0°C. Add anhydrous FeCl₃ (1.0 equiv) in one portion. The mixture typically turns dark.

-

Reaction: Stir at room temperature. Monitor by TLC (typically 1–4 hours). The reaction is complete when the starting alcohol is consumed.

-

Work-up: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the 4-chlorodihydropyran.

Data Interpretation:

-

Yield: Typically 75–90%.

-

Stereochemistry: The 2,6-disubstituted products (if applicable) generally favor cis-geometry.

Protocol B: Gold-Catalyzed Hydroalkoxylation

Target: Synthesis of 2-substituted-4,5-dihydrofurans.

Reagents:

-

Homopropargylic alcohol (1.0 equiv)

-

Catalyst: Ph₃PAuCl (5 mol%) + AgOTf (5 mol%) (Generates cationic Au(I) in situ)

-

Solvent: Toluene or DCM

Procedure:

-

Mixture: In a vial, dissolve homopropargylic alcohol in Toluene (0.2 M).

-

Activation: Add Ph₃PAuCl and AgOTf sequentially. (Note: Protect from light due to silver salt).

-

Reaction: Stir at room temperature for 2–12 hours.

-

Work-up: Filter through a short pad of silica or Celite to remove metal salts. Concentrate the filtrate.

-

Purification: Flash chromatography yields the dihydrofuran.

Comparison of Methodologies

| Feature | Gold Catalysis | Fe(III) Prins Cyclization | Iodine-Mediated Cyclization |

| Primary Product | Dihydrofuran / Dihydropyran | 4-Halo-dihydropyran | 3-Iodo-dihydropyran |

| Mechanism | Oxocarbenium Ion | Iodonium / Oxocarbenium | |

| Atom Economy | 100% (Isomerization) | High (Incorporates Halide) | High |

| Reagents | Au(I)/Au(III) (Cat.) | FeCl₃/FeBr₃ (Stoich.) | I₂ (Stoich. or Cat.) |

| Key Benefit | Mild, Neutral pH | Functionalizes alkene | Metal-free option |

References

-

Gold-Catalyzed Silyl-Migrative Cyclization of Homopropargylic Alcohols Enabled by Bifunctional Biphenyl-2-ylphosphine and DFT Studies Source: Organic Letters (2019) URL:[Link]

-

Iron(III)-Catalyzed Prins-Type Cyclization Using Homopropargylic Alcohol: A Method for the Synthesis of 2-Alkyl-4-halo-5,6-dihydro-2H-pyrans Source: Organic Letters (2003) URL:[4][Link]

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks Source: MDPI Molecules (2023) URL:[Link]

-

Iodine-Catalyzed Prins Cyclization of Homoallylic Alcohols and Aldehydes (Contextual comparison for Iodine variants) Source: PMC - NIH (2018) URL:[Link]

-

Gold-Catalyzed Oxidative Cyclization/Aldol Addition of Homopropargyl Alcohols with Isatins Source: Organic Letters (2019) URL:[Link]

Sources

A Technical Guide to the Synthesis, Characterization, and Application of 2-Phenyl-4-pentyn-2-ol and 2-Phenyl-4-penten-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of 2-Phenyl-4-pentyn-2-ol and 2-Phenyl-4-penten-2-ol, two structurally related tertiary alcohols with distinct functional moieties that impart unique chemical and biological properties. This document delves into their synthesis via Grignard reaction, offering detailed experimental protocols. A comparative analysis of their spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is presented to facilitate their differentiation and characterization. Furthermore, this guide explores the differential reactivity of the alkyne and alkene functionalities and discusses the implications of these differences in the context of medicinal chemistry and drug development, where such motifs can serve as key pharmacophores or bioisosteres.

Introduction

The strategic incorporation of small, functionalized organic molecules is a cornerstone of modern drug discovery and development. Among the vast arsenal of chemical building blocks, propargyl and allyl alcohols stand out for their versatile reactivity and their presence in numerous biologically active compounds. This guide focuses on two such molecules: 2-Phenyl-4-pentyn-2-ol, a propargylic alcohol, and its corresponding allylic analogue, 2-Phenyl-4-penten-2-ol.

While differing only by the saturation level of a single carbon-carbon bond, the distinction between the alkyne and alkene moieties imparts significant differences in their three-dimensional structure, electronic properties, and chemical reactivity. Understanding these subtleties is paramount for researchers aiming to leverage these scaffolds in the design of novel therapeutics. This document provides a detailed comparative analysis of their synthesis, spectroscopic properties, and potential applications, with a particular focus on the rationale behind experimental design and the implications for medicinal chemistry.

Molecular Structure and Physicochemical Properties

The foundational difference between 2-Phenyl-4-pentyn-2-ol and 2-Phenyl-4-penten-2-ol lies in the hybridization of the terminal carbons of the pentenyl/pentynyl chain. The alkyne in 2-Phenyl-4-pentyn-2-ol features sp-hybridized carbons, resulting in a linear geometry, while the alkene in 2-Phenyl-4-penten-2-ol has sp2-hybridized carbons, leading to a trigonal planar geometry. This fundamental structural divergence influences the overall shape and steric profile of the molecules, which can have profound effects on their interaction with biological targets.

| Property | 2-Phenyl-4-pentyn-2-ol | 2-Phenyl-4-penten-2-ol |

| Molecular Formula | C₁₁H₁₂O | C₁₁H₁₄O |

| Molecular Weight | 160.21 g/mol | 162.23 g/mol [1] |

| IUPAC Name | 2-phenylpent-4-yn-2-ol | 2-phenylpent-4-en-2-ol[1] |

| CAS Number | 6712-35-2 | 4743-74-2[1] |

Synthesis via Grignard Reaction: A Mechanistic Approach

The most common and efficient method for the synthesis of these tertiary alcohols is the Grignard reaction, a powerful tool for carbon-carbon bond formation.[2][3] The general principle involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of a ketone.

Synthesis of 2-Phenyl-4-pentyn-2-ol

This synthesis involves the reaction of a propargyl Grignard reagent with acetophenone.

Reaction Scheme:

Synthesis of 2-Phenyl-4-penten-2-ol

Similarly, this compound is synthesized by reacting an allyl Grignard reagent with acetophenone.

Reaction Scheme:

Experimental Workflow: A Self-Validating Protocol

The following is a generalized, yet detailed protocol applicable to the synthesis of both compounds, with specific reagents noted. The success of a Grignard reaction is highly dependent on anhydrous conditions to prevent the protonation of the highly basic Grignard reagent.

Caption: General workflow for the synthesis of tertiary alcohols via Grignard reaction.

Detailed Protocol:

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried and assembled under a nitrogen or argon atmosphere.

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Dissolve either propargyl bromide or allyl bromide in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the halide solution to the magnesium and observe for the initiation of the reaction (cloudiness, bubbling).

-

Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetophenone:

-

Dissolve acetophenone in anhydrous diethyl ether and add it to the dropping funnel.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the acetophenone solution dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Spectroscopic Differentiation: A Comparative Analysis

The structural differences between the alkyne and alkene moieties give rise to distinct spectroscopic signatures, allowing for their unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

2-Phenyl-4-pentyn-2-ol: The most characteristic signal is the acetylenic proton (C≡C-H) which appears as a triplet around δ 2.0-2.5 ppm. The methylene protons adjacent to the alkyne will appear as a doublet.

-

2-Phenyl-4-penten-2-ol: The vinylic protons (C=CH₂) will give complex multiplets in the region of δ 5.0-6.0 ppm. The allylic protons will also show characteristic splitting patterns.[1]

¹³C NMR:

-

2-Phenyl-4-pentyn-2-ol: The sp-hybridized carbons of the alkyne will appear at distinct chemical shifts, typically around δ 70-90 ppm.

-

2-Phenyl-4-penten-2-ol: The sp²-hybridized carbons of the alkene will be observed further downfield, generally in the range of δ 110-140 ppm.[1]

Infrared (IR) Spectroscopy

-

2-Phenyl-4-pentyn-2-ol:

-

A sharp, strong C≡C-H stretch will be observed around 3300 cm⁻¹.

-

A weaker C≡C stretch will appear in the range of 2100-2260 cm⁻¹.

-

-

2-Phenyl-4-penten-2-ol:

-

A =C-H stretch will be present just above 3000 cm⁻¹.

-

The C=C stretch will be observed in the 1640-1680 cm⁻¹ region.

-

Out-of-plane bending vibrations for the vinyl group will appear in the 900-1000 cm⁻¹ region.

-

Mass Spectrometry (MS)

Both molecules will exhibit a molecular ion peak, although it may be weak for alcohols. The fragmentation patterns will be key in their differentiation:

-

2-Phenyl-4-pentyn-2-ol: Will undergo propargylic cleavage, leading to the formation of a stabilized propargyl cation.

-

2-Phenyl-4-penten-2-ol: Will show characteristic allylic cleavage, resulting in a stabilized allyl cation.

Reactivity and Applications in Drug Development

The alkyne and alkene functionalities offer different opportunities for further chemical transformations and exhibit distinct properties relevant to drug design.

Differential Reactivity

-

Alkyne (2-Phenyl-4-pentyn-2-ol): The terminal alkyne is a versatile functional group. It can undergo deprotonation to form an acetylide, which is a potent nucleophile. It can also participate in a variety of coupling reactions (e.g., Sonogashira, Click chemistry) and cycloadditions. Propargyl alcohols are valuable intermediates in the synthesis of complex molecules.[4]

-

Alkene (2-Phenyl-4-penten-2-ol): The alkene can undergo electrophilic addition reactions (e.g., halogenation, hydrohalogenation, hydration), oxidation (e.g., epoxidation, dihydroxylation), and reduction (hydrogenation). Allylic alcohols are also important synthetic intermediates.[5]

Caption: Comparative reactivity of the alkyne and alkene functionalities.

Relevance in Medicinal Chemistry

The choice between an alkyne and an alkene in a drug candidate is a critical decision in lead optimization. This concept is often explored through bioisosterism , where one functional group is replaced by another with similar physical or chemical properties to enhance the drug's efficacy, reduce toxicity, or improve its pharmacokinetic profile.[6][7]

-

Propargyl Moieties: The rigid, linear nature of the alkyne can be used to orient other functional groups in a specific conformation for optimal binding to a biological target. The terminal alkyne can also act as a hydrogen bond acceptor. Propargyl groups are found in a number of approved drugs and clinical candidates. For instance, the anti-HIV drug Efavirenz contains a terminal alkyne.

-

Allyl Moieties: The alkene in an allyl group is less rigid than an alkyne and can adopt different conformations. It can participate in hydrophobic interactions within a binding pocket. Many natural products and synthetic drugs contain allyl groups, which have shown a range of biological activities, including anticancer properties.[8]

The metabolic stability of these two groups can also differ. Alkynes can sometimes be metabolized to reactive intermediates, while alkenes can undergo epoxidation. A thorough understanding of these potential metabolic pathways is crucial during drug development.

Conclusion

2-Phenyl-4-pentyn-2-ol and 2-Phenyl-4-penten-2-ol serve as excellent model compounds for understanding the fundamental differences between propargyl and allyl alcohols. Their synthesis via the Grignard reaction is a robust and versatile method. The distinct spectroscopic signatures of the alkyne and alkene functionalities allow for their straightforward characterization. From a drug development perspective, the choice between these two motifs is a nuanced decision that can significantly impact a molecule's biological activity, selectivity, and pharmacokinetic properties. This guide provides the foundational knowledge for researchers to make informed decisions in the synthesis, characterization, and application of these and related compounds in their scientific endeavors.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 143761, 2-Phenyl-4-penten-2-ol. Retrieved from [Link]

-

Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]

- Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one.

-

National Center for Biotechnology Information. (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7858, Allyl alcohol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 578394, 2-Phenylpent-4-en-1-ol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11829757, 1-Phenylpent-4-en-2-ol. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of 5,5-Diphenyl-4-penten-2-one: A Variation on a Classic Organic Synthesis Laboratory. Retrieved from [Link]

-

ResearchGate. (n.d.). Propargyl alcohols as a good tool for a wide variety of heterocycles. Retrieved from [Link]

-

Rawsource. (2024). Propargyl alcohol uses - Synthesis, and Safety. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. [Link]

-

EBSCO Information Services. (n.d.). Allylic Alcohols | Research Starters. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

-

American Journal of PharmTech Research. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. Retrieved from [Link]

-

IP Innovative Publication. (2023). The role of bioisosterism in modern drug design: Current applications and challenges. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 C-13 nmr spectrum of 2,2-dimethylpentane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 C-13 nmr spectrum of 2,4-dimethylpentane. Retrieved from [Link]

- Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.

- Jasperse, J. (n.d.). Grignard Reaction.

-

Wikipedia. (n.d.). Allyl alcohol. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2017). Q3C — Tables and List Guidance for Industry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A procedure for the synthesis of triphenylmethanol. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

-

Chegg.com. (2021). Solved Synthesis of 5,5-Diphenyl-4-penten-2-one The Grignard. Retrieved from [Link]

-

Organic-chemistry.org. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Retrieved from [Link]

Sources

- 1. 2-Phenyl-4-penten-2-ol | C11H14O | CID 143761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. rawsource.com [rawsource.com]

- 5. Allylic Alcohols | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 6. elearning.uniroma1.it [elearning.uniroma1.it]

- 7. ctppc.org [ctppc.org]

- 8. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Gold-Catalyzed Intramolecular Hydroalkoxylation of 2-Phenyl-4-pentyn-2-ol for the Synthesis of Dihydrofurans

Abstract

This document provides a comprehensive guide to the gold-catalyzed intramolecular cyclization of 2-Phenyl-4-pentyn-2-ol, a homopropargylic alcohol, to yield substituted dihydrofuran derivatives. Homogeneous gold catalysis has emerged as a powerful tool in organic synthesis, prized for its efficiency under mild reaction conditions and its high tolerance for various functional groups.[1][2] This application note details the underlying reaction mechanism, provides optimized, step-by-step experimental protocols, and offers insights into the critical parameters governing the reaction's success. The protocols are designed for researchers in synthetic chemistry and drug development, providing a robust and reproducible method for constructing valuable oxygen-containing heterocyclic scaffolds.

Theoretical Background and Mechanism

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Gold-catalyzed intramolecular hydroalkoxylation of unsaturated alcohols represents a highly atom-economical and efficient strategy for creating cyclic ethers.[3][4] This transformation relies on the unique properties of gold(I) and gold(III) complexes, which function as soft, carbophilic π-acids.[1][5][6][7][8]

The Catalytic Cycle:

The generally accepted mechanism for this cyclization involves several key steps:

-

Alkyne Activation: The cationic gold(I) catalyst, [L-Au]⁺, coordinates to the carbon-carbon triple bond of the substrate, 2-Phenyl-4-pentyn-2-ol. This π-complexation renders the alkyne electron-deficient and highly susceptible to nucleophilic attack.[5][6]

-

Intramolecular Nucleophilic Attack: The pendant tertiary hydroxyl group acts as an internal nucleophile, attacking the activated alkyne. For 2-Phenyl-4-pentyn-2-ol, this proceeds via a favorable 5-exo-dig cyclization pathway, leading to the formation of a five-membered ring.

-

Vinylgold Intermediate Formation: The nucleophilic attack results in the formation of a key organometallic intermediate, a vinylgold species.[9]

-

Protodeauration and Catalyst Regeneration: The C-Au bond in the vinylgold intermediate is cleaved by a proton source (protodeauration), which can be trace acid or an alcohol present in the medium. This step yields the final dihydrofuran product and regenerates the active cationic gold catalyst, allowing it to re-enter the catalytic cycle.[10][11]

The reaction of 2-Phenyl-4-pentyn-2-ol is expected to initially form an exocyclic methylene tetrahydrofuran, which subsequently isomerizes under the reaction conditions to the more thermodynamically stable endocyclic dihydrofuran product.

Sources

- 1. soci.org [soci.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. organicreactions.org [organicreactions.org]

- 6. researchgate.net [researchgate.net]

- 7. Regioselectivity in the Au-catalyzed hydration and hydroalkoxylation of alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Gold-catalyzed transformation of unsaturated alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stereoselective Gold(I)-Catalyzed Intermolecular Hydroalkoxlation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Gold(III)-Catalyzed Propargylic Substitution Reaction Followed by Cycloisomerization for Synthesis of Poly-Substituted Furans from N-Tosylpropargyl Amines with 1,3-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for Sonogashira coupling using 2-Phenyl-4-pentyn-2-ol

Application Note: High-Efficiency Sonogashira Cross-Coupling of 2-Phenyl-4-pentyn-2-ol

Executive Summary

This application note details the optimized protocol for the Sonogashira cross-coupling of 2-Phenyl-4-pentyn-2-ol (CAS 6712-35-2) with aryl halides. Unlike the commonly used propargylic alcohol 2-methyl-3-butyn-2-ol, which serves primarily as a masked acetylene equivalent, 2-Phenyl-4-pentyn-2-ol is a homopropargylic alcohol . Its incorporation introduces a versatile 2-hydroxy-2-phenylpropyl linker, which is a critical intermediate for synthesizing functionalized dihydrofurans (via 5-exo-dig cyclization) and complex pharmaceutical scaffolds.

This guide addresses specific challenges associated with this substrate, including steric bulk at the homopropargylic position and the suppression of Glaser homocoupling.

Chemical Profile & Reactivity

| Property | Specification |

| Compound Name | 2-Phenyl-4-pentyn-2-ol |

| CAS Number | 6712-35-2 |

| Structure | Ph-C(Me)(OH)-CH₂-C≡CH |

| Role | Nucleophilic Alkyne Partner |

| Molecular Weight | 160.21 g/mol |

| Reactivity Class | Homopropargylic Alcohol (Terminal Alkyne) |

| Key Solubility | Soluble in THF, DMF, Et₃N, DCM |

Mechanistic Insight:

The presence of the hydroxyl group at the

Reaction Mechanism

The reaction proceeds via the standard Pd(0)/Cu(I) catalytic cycle. The critical step for this substrate is the transmetalation of the bulky homopropargylic copper-acetylide species to the palladium center.

Figure 1: Catalytic cycle illustrating the interplay between the Palladium oxidative addition complex and the Copper-activated homopropargylic alcohol.

Experimental Protocol

Scale: 1.0 mmol (Standardizable) Reaction Time: 4–18 hours Temperature: 25°C – 60°C (Substrate dependent)

Reagents & Materials

| Component | Reagent | Equiv./Conc.[1][][3][4][5][6] | Notes |

| Substrate A | Aryl Halide (Ar-I or Ar-Br) | 1.0 equiv | Ar-I preferred for milder conditions. |

| Substrate B | 2-Phenyl-4-pentyn-2-ol | 1.2 equiv | Slight excess compensates for homocoupling. |

| Catalyst | Pd(PPh₃)₂Cl₂ | 2–5 mol% | Robust, air-stable precursor. |

| Co-Catalyst | CuI (Copper(I) Iodide) | 2–5 mol% | Must be white/off-white. Yellow/Green indicates oxidation. |

| Base/Solvent | Triethylamine (Et₃N) | Solvent or >3.0 equiv | Acts as both base and ligand for Cu. |

| Co-Solvent | THF or DMF | Optional | Use DMF for low-solubility aryl halides. |

Step-by-Step Procedure

Step 1: Reactor Preparation (Oxygen Exclusion)

-

Critical: The reaction is sensitive to O₂, which promotes Glaser homocoupling of the alkyne (dimerization to a diyne).

-

Flame-dry a 2-neck round-bottom flask or a sealable reaction vial.

-

Cool under a stream of dry Nitrogen or Argon.

Step 2: Reagent Charging

-

Add Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol) and CuI (9.5 mg, 0.05 mmol) to the flask.

-

Add the Aryl Halide (1.0 mmol). Note: If the aryl halide is liquid, add it after the solvent.

-

Seal the flask with a septum.

-

Evacuate the flask (high vacuum) and backfill with Argon (repeat 3 times).

Step 3: Solvent & Alkyne Addition

-

Syringe in degassed THF (3 mL) and Et₃N (3 mL). Note: Solvents must be sparged with inert gas for 15 mins prior to use.

-

Stir the mixture at Room Temperature (RT) for 5 minutes. The solution typically turns yellow or pale brown.

-

Add 2-Phenyl-4-pentyn-2-ol (192 mg, 1.2 mmol) dropwise via syringe.

-

Why: Slow addition maintains a low concentration of the free acetylide, favoring cross-coupling over homocoupling.

-

Step 4: Reaction & Monitoring

-

Stir at Room Temperature for 30 minutes.

-

Monitor via TLC or LC-MS.

-

If Ar-I: Reaction often completes at RT in 2–6 hours.

-

If Ar-Br: If no conversion after 1 hour, heat to 50–60°C .

-

-

Endpoint: Disappearance of the Aryl Halide.

Step 5: Workup

-

Dilute reaction mixture with Ethyl Acetate (20 mL).

-

Filter through a short pad of Celite to remove Pd/Cu residues. Rinse the pad with Ethyl Acetate.

-

Wash the filtrate with:

-

Saturated NH₄Cl (aq) x 2 (Removes copper salts).

-

Brine x 1.

-

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification

-

Purify via Silica Gel Column Chromatography.

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 10% to 30% EtOAc).

-

Note: The product contains a polar hydroxyl group; expect lower Rf compared to non-hydroxylated alkynes.

Optimization & Troubleshooting Guide

This workflow diagram describes the decision logic for optimizing yields.

Figure 2: Troubleshooting logic for common Sonogashira issues.

Key Troubleshooting Table:

| Issue | Cause | Solution |

| Black Precipitate (Early) | Pd decomposition ("Pd Black") | Ensure ligands (PPh₃) are sufficient; add 1-2 mol% extra PPh₃. |

| Green/Blue Aqueous Wash | Copper presence | Normal. Wash with NH₄Cl/NH₃ until blue color persists in aqueous layer, indicating Cu removal. |

| Glaser Product (Diyne) | Oxygen leak | Check seals; use freeze-pump-thaw degassing; add alkyne slowly. |

| No Reaction (Ar-Cl) | Unreactive electrophile | Standard Sonogashira fails with Ar-Cl. Switch to Buchwald precatalysts (e.g., XPhos Pd G2). |

Safety & Handling

-

Palladium/Copper Waste: All heavy metal waste must be segregated into specific satellite accumulation areas. Do not dispose of down the drain.

-

Alkyne Safety: While 2-Phenyl-4-pentyn-2-ol is a high-boiling liquid/solid and less volatile than lower alkynes, it is combustible. Keep away from open flames.

-

Pressure: If heating in a sealed vial, ensure the vessel is rated for the pressure generated by the solvent vapor (THF/Et₃N) at 60°C.

References

-

Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

-

PubChem. (n.d.). 2-Phenyl-4-pentyn-2-ol (CAS 6712-35-2).[][7][8][][] National Library of Medicine.

-

Doubovkii, A., et al. (2020). Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols. International Journal of Organic Chemistry.

Sources

- 1. Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols [scirp.org]

- 3. Appel Reaction [organic-chemistry.org]

- 4. Gas-phase reactions of aryl radicals with 2-butyne: experimental and theoretical investigation employing the N-methyl-pyridinium-4-yl radical cation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Khan Academy [khanacademy.org]

- 6. researchgate.net [researchgate.net]

- 7. 676316-55-5,2-(p-Tolyl)-4-pentyn-2-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. Cas 6712-35-2,α-Methyl-α-propargylbenzyl alcohol | lookchem [lookchem.com]

Application Notes and Protocols for the Meyer-Schuster Rearrangement of Tertiary Propargylic Alcohols

Introduction: Strategic Synthesis of α,β-Unsaturated Ketones

The Meyer-Schuster rearrangement is a powerful and atom-economical acid-catalyzed isomerization of secondary and tertiary propargylic alcohols into α,β-unsaturated aldehydes and ketones, respectively.[1] This transformation is of significant interest to researchers in organic synthesis and drug development due to the prevalence of the α,β-unsaturated carbonyl motif in a vast array of natural products and pharmaceutically active compounds. Tertiary propargylic alcohols, in particular, serve as readily accessible precursors to trisubstituted α,β-unsaturated ketones, which are valuable intermediates in complex molecule synthesis.

Historically, the Meyer-Schuster rearrangement was conducted under harsh conditions using strong acids like sulfuric acid, acetic acid, or acetyl chloride.[2] However, these conditions often lead to side reactions, low yields, and poor stereoselectivity. A significant challenge, especially with tertiary propargylic alcohols, is the competition with the Rupe rearrangement, which yields α,β-unsaturated methyl ketones through a different mechanistic pathway.[1][2]

Modern advancements in catalysis have largely overcome these limitations. The development of milder and more selective catalytic systems, employing Brønsted acids, Lewis acids, and transition metals, has transformed the Meyer-Schuster rearrangement into a more reliable and widely applicable synthetic tool.[1][2] This guide provides an in-depth exploration of the reaction conditions for the Meyer-Schuster rearrangement of tertiary propargylic alcohols, with a focus on practical application notes and detailed experimental protocols.

Mechanistic Considerations: The Meyer-Schuster and Competing Rupe Pathways

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and suppressing unwanted side reactions. The Meyer-Schuster rearrangement of a tertiary propargylic alcohol proceeds through a series of key steps:

-

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the tertiary hydroxyl group by an acid catalyst, forming a good leaving group (water).

-

Formation of an Allenyl Cation: Departure of the water molecule leads to the formation of a resonance-stabilized allenyl cation. This is often the rate-determining step of the reaction.

-

Nucleophilic Attack by Water: A molecule of water acts as a nucleophile and attacks the central carbon of the allenyl cation.

-

Tautomerization: The resulting enol intermediate rapidly tautomerizes to the more stable keto form, yielding the final α,β-unsaturated ketone.

Figure 2: Competing Meyer-Schuster and Rupe rearrangement pathways.

The choice of catalyst and reaction conditions plays a pivotal role in directing the reaction towards the desired Meyer-Schuster product. Milder catalysts, such as certain transition metals and Lewis acids, tend to favor the Meyer-Schuster rearrangement by avoiding the harsh conditions that promote the Rupe pathway.

Modern Catalytic Systems and Reaction Conditions

The evolution from harsh, stoichiometric acid catalysis to milder, catalytic methods has been a paradigm shift in the application of the Meyer-Schuster rearrangement. The following sections detail several effective catalytic systems with comparative data and specific protocols.

Brønsted Acid Catalysis

While strong Brønsted acids can promote the undesired Rupe rearrangement, milder Brønsted acids have been successfully employed for the selective Meyer-Schuster rearrangement of tertiary propargylic alcohols.

p-Toluenesulfonic Acid (p-TsOH): A cost-effective and readily available Brønsted acid, p-TsOH has been shown to catalyze the Meyer-Schuster rearrangement with good yields and stereoselectivity, particularly for terminal alkynes. [2] Hypophosphorus Acid (H₃PO₂): Commercially available aqueous hypophosphorus acid is an efficient catalyst for the synthesis of α,β-unsaturated carbonyl compounds from their corresponding propargylic alcohols. [2]Reactions are typically carried out in toluene at elevated temperatures.

| Substrate (Tertiary Propargylic Alcohol) | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1,1-diphenylprop-2-yn-1-ol | H₃PO₂ (10) | Toluene | 90 | 18 | 85 | [3] |

| 1-ethynyl-2,2,6-trimethylcyclohexanol | H₃PO₂ (10) | Toluene | 110 | 18 | 72 | [3] |

| 3-methyl-1-phenylpent-1-yn-3-ol | p-TsOH (30) | 1,2-DCE | 80 | 12 | 88 | [2] |

| 1-ethynylcyclohexanol | p-TsOH (10) | Toluene | 110 | 6 | 92 | [2] |

Table 1: Examples of Brønsted Acid-Catalyzed Meyer-Schuster Rearrangement of Tertiary Propargylic Alcohols.

Transition Metal and Lewis Acid Catalysis

Transition metal and Lewis acid catalysts offer milder reaction conditions and often exhibit higher selectivity for the Meyer-Schuster rearrangement over the Rupe pathway.

Gold Catalysts: Gold complexes, such as (IPr)AuNTf₂, are highly effective for the Meyer-Schuster rearrangement of a wide range of tertiary propargylic alcohols, often proceeding at room temperature with excellent yields and high E-selectivity. [4] Indium(III) Chloride (InCl₃): InCl₃ is a versatile Lewis acid catalyst that can promote the Meyer-Schuster rearrangement, particularly under microwave irradiation, leading to excellent yields in short reaction times. [1] Vanadium Catalysts: Oxovanadium complexes have also been demonstrated to be efficient catalysts for this transformation, again often enhanced by microwave irradiation.

| Substrate (Tertiary Propargylic Alcohol) | Catalyst (mol%) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 2-methyl-4-phenylbut-3-yn-2-ol | (IPr)AuNTf₂ (2) | Toluene | RT | 1 h | 95 | [4] |

| 1-ethynyl-1-cyclohexanol | (IPr)AuNTf₂ (1) | Toluene | RT | 30 min | 98 | [4] |

| 1,1-diphenylprop-2-yn-1-ol | InCl₃ (5) | Toluene | 110 (MW) | 15 min | 94 | [1] |

| 3,4,4-trimethylpent-1-yn-3-ol | [V(O)Cl(OEt)₂] (2) | Toluene | 80 (MW) | 10 min | 96 | [5] |

Table 2: Examples of Transition Metal and Lewis Acid-Catalyzed Meyer-Schuster Rearrangement.

Detailed Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization of catalyst loading, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: General Procedure for Hypophosphorus Acid-Catalyzed Meyer-Schuster Rearrangement [2][3] Materials:

-

Tertiary propargylic alcohol (1.0 mmol)

-

Aqueous hypophosphorus acid (50 wt% solution, 0.10 mmol, 10 mol%)

-

Toluene (technical grade, 2.0 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of the tertiary propargylic alcohol (1.0 mmol) in toluene (2.0 mL) in a reaction vial equipped with a magnetic stir bar, add the aqueous hypophosphorus acid solution (0.10 mmol).

-

Seal the vial and heat the reaction mixture to 90-110 °C with stirring for 18 hours.

-